molecular formula C14H13N5O4 B2824316 Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 361480-97-9

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2824316
CAS RN: 361480-97-9
M. Wt: 315.289
InChI Key: KJPOGPCSTDHUAT-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the triazole-pyrimidine hybrid structure .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . It has shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Antiviral Activity

Pyrimidine and its derivatives, including this compound, have been proven to have antiviral activity . This makes it a potential candidate for the development of new antiviral drugs.

Anticancer Activity

The compound has also been associated with anticancer activity . This suggests that it could be used in the development of new anticancer therapies.

Antioxidant Activity

The antioxidant activity of this compound has been recognized , making it a potential candidate for the development of new antioxidant therapies.

Antimicrobial Activity

The compound has been proven to have antimicrobial activity , which could be harnessed for the development of new antimicrobial drugs.

Synthesis of Complexes

This compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications in scientific research.

Inhibitors Synthesis

It can be used as a reactant for the synthesis of Dihydroorotate dehydrogenase inhibitors . These inhibitors have antimalarial activity, making this compound potentially useful in the development of new antimalarial drugs.

Vilsmeier Reaction

This compound can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction has various applications in organic chemistry.

Future Directions

The future directions for research into these compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . This could potentially lead to the development of new treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-8-11(13(20)23-2)12(18-14(17-8)15-7-16-18)9-3-5-10(6-4-9)19(21)22/h3-7,12H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPOGPCSTDHUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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